Isoguanosine

Cardiovascular pharmacology Purinergic signaling Nucleoside analog research

Isoguanosine (crotonoside) is the structural isomer of guanosine with a translocated C2 carbonyl and C6 amino group, creating a hydrogen-bonding pattern that enables supramolecular self-assembly into decameric structures—unattainable with guanosine. It is the most potent naturally occurring purine riboside in negative inotropic/chronotropic assays, surpassing adenosine in vascular and smooth muscle modulation. With defined A1 receptor affinity (Ki=94 nM), it is a critical scaffold for A1 ligand design. Its decamer-forming ability drives selective ionophores for radium extraction (226Ra2+) and advanced cation sensors. Essential for purinergic signaling dissection, species-specific PNP studies, and nucleic acid probe development.

Molecular Formula C10H13N5O5
Molecular Weight 283.24 g/mol
CAS No. 38819-11-3
Cat. No. B3425122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoguanosine
CAS38819-11-3
Molecular FormulaC10H13N5O5
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESC1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O5/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)
InChIKeyMIKUYHXYGGJMLM-FJFJXFQQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoguanosine (CAS 38819-11-3): A Naturally Occurring Guanosine Isomer with Divergent Biological and Supramolecular Properties


Isoguanosine (crotonoside, 2-hydroxyadenosine) is a naturally occurring purine nucleoside and a structural isomer of guanosine, distinguished by the translocation of the C2 carbonyl and C6 amino groups . This subtle rearrangement fundamentally alters its hydrogen-bonding pattern and molecular recognition [1], driving a distinct profile of biological activities and enabling unique supramolecular self-assembly behavior not observed with guanosine [2].

Why Isoguanosine Cannot Be Substituted by Guanosine or Adenosine in Specialized Research Applications


Despite being an isomer of guanosine and sharing structural features with adenosine, isoguanosine exhibits distinct molecular recognition that precludes its substitution. Its altered tautomeric equilibrium [1] leads to a unique hydrogen-bonding network (e.g., forming stable decamers with specific cations [2]), which cannot be replicated by guanosine. Furthermore, while adenosine is a well-known agonist at purinergic receptors, isoguanosine displays markedly higher potency in several physiological assays [3] and follows a different rank order of activity across purinergic targets [4]. This divergence in both receptor pharmacology and supramolecular chemistry underscores why isoguanosine cannot be interchanged with its close structural analogs for research requiring precise molecular or pharmacological outcomes.

Isoguanosine: Quantitative Evidence of Differential Activity vs. Key Analogs


Isoguanosine Exhibits the Highest Negative Inotropic/Chronotropic Activity Among Natural Purine Ribosides on Guinea-Pig Atria

In a direct comparative study of naturally occurring purine ribosides on isolated guinea-pig atria, isoguanosine demonstrated the highest negative inotropic and chronotropic activity. The rank order of activity was isoguanosine > 1-methylisoguanosine > adenosine > 2-methoxyadenosine > 2-deoxyadenosine [1]. Log concentration-response curves were parallel, indicating action at the same purinergic receptors, but with varying intrinsic efficacy [1].

Cardiovascular pharmacology Purinergic signaling Nucleoside analog research

Isoguanosine Demonstrates Higher Potency Than Adenosine in Reducing Blood Pressure and Modulating Smooth Muscle Tone

In classic comparative pharmacology studies, isoguanosine (as crotonoside) was shown to be markedly more active than adenosine in several physiological assays. This includes reducing blood pressure in anesthetized rabbits and cats, decreasing the tone of isolated intestinal strips from rabbit, guinea pig, and hamster, and stimulating the isolated uterus of guinea pigs and hamsters [1]. The difference in activity was more pronounced in guinea pig tissues than in those of the rabbit, cat, or hamster [1].

Vascular biology Smooth muscle pharmacology Comparative pharmacology

Isoguanosine Binds to Adenosine A1 Receptors with Nanomolar Affinity and Shows Functional Selectivity

In radioligand binding assays using [3H]N6-cyclohexyladenosine, isoguanosine demonstrated an affinity constant (Ki) of 94 nM for the rat adenosine A1 receptor [1]. Functionally, in a Langendorff guinea pig heart preparation, it prolonged the stimulus-QRS interval by 50% of the maximal response with an EC50 of 1150 nM [1]. This data defines its direct interaction with the adenosine A1 receptor and provides a baseline for comparing the potency of novel analogs.

Receptor binding Adenosine receptors Pharmacophore analysis

Etheno-Isoguanine Derivatives are Excellent Substrates for E. coli Purine-Nucleoside Phosphorylase (PNP), in Contrast to Calf Spleen PNP

A study of tri-cyclic nucleobase analogs revealed that 1,N6-etheno-isoguanine is an excellent substrate for E. coli purine-nucleoside phosphorylase (PNP) [1]. In contrast, calf spleen PNP showed only modest activity towards this derivative, and other analogs like O6-methyl-N2,3-etheno-guanine were not substrates for the calf enzyme [1]. This demonstrates a species-specific and derivative-specific enzymatic recognition pattern.

Enzymology Substrate specificity Nucleoside metabolism

Isoguanosine Self-Assembles into Unique Decameric Ionophores with High Selectivity for Ra2+ and Cs+ Over Competing Cations

Lipophilic isoguanosine (isoG 1) self-assembles into stable decameric complexes (isoG 1)10M+ or (isoG 1)102M+ in the presence of monovalent cations (Li+, Na+, K+, NH4+, Cs+) [1]. This behavior is distinct from guanosine, which forms different assemblies (e.g., hexadecamers) [2]. Crucially, isoguanosine-based decamers function as excellent 226Ra2+ selective ionophores, even in the presence of a 0.35 x 10^6-fold excess of competing cations like Na+, K+, Mg2+, and Ca2+ [2]. Additionally, a derivative (isoG 1) acts as a selective Cs+ carrier in liquid membrane transport [3].

Supramolecular chemistry Ion transport Molecular recognition

Isoguanosine Tautomeric Equilibrium is Highly Solvent-Dependent, Predominantly Keto-Amino in Water and Enolic in Apolar Media

Spectroscopic analysis reveals that in aqueous medium, isoguanosine exists predominantly in the N(1)H,2-keto-6-amino tautomeric form [1]. However, in less polar solvents like dioxane, the equilibrium shifts significantly towards the enol form [1]. This solvent-induced keto-enol tautomerism is a defining physicochemical property, influenced by concentration, temperature, and solvent polarity [1].

Physical chemistry Spectroscopy Tautomerism

Optimized Research and Industrial Applications for Isoguanosine Based on Quantitative Evidence


Cardiovascular and Smooth Muscle Pharmacology: A Superior Purinergic Agonist

As the most potent naturally occurring purine riboside in negative inotropic/chronotropic assays on guinea-pig atria [6], and demonstrably more active than adenosine in reducing blood pressure and modulating smooth muscle tone [5], isoguanosine is the preferred agonist for dissecting purinergic signaling pathways in cardiac and smooth muscle preparations.

Adenosine A1 Receptor Pharmacology: A Validated Ligand for Binding and Functional Studies

With a defined binding affinity (Ki = 94 nM) for the rat adenosine A1 receptor and functional efficacy (EC50 = 1150 nM) in a guinea pig heart model [6], isoguanosine serves as a key reference compound and scaffold for developing novel A1 receptor ligands. Its selectivity over other adenosine receptor subtypes can be further explored for designing targeted therapeutics.

Supramolecular Chemistry and Ionophore Design: A Unique Building Block for Selective Metal Ion Complexation

Isoguanosine's ability to self-assemble into well-defined decameric structures in the presence of specific cations [6] is a property not shared by guanosine. This makes it an essential component for constructing highly selective ionophores for applications such as radioactive waste remediation (e.g., 226Ra2+ extraction even at 10^6-fold excess of competing ions [5]) and the development of advanced cation sensors and transport systems.

Enzymology and Nucleic Acid Probes: Species-Specific PNP Substrate and Fluorescent Tool

The discovery that 1,N6-etheno-isoguanine is an excellent substrate for E. coli PNP but only a modest one for calf spleen PNP [6] validates its use as a species-specific probe for studying purine-nucleoside phosphorylase. Furthermore, the intense fluorescence of certain etheno-derivatives [6] makes them valuable tools for investigating nucleic acid structure and function, as well as related enzymatic processes.

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